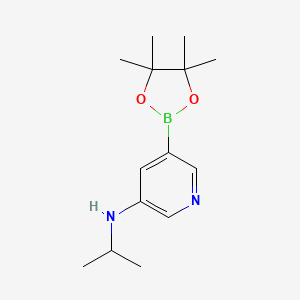

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine

描述

Chemical Identification and Nomenclature

The compound is systematically identified through multiple standardized chemical identifiers that provide comprehensive structural information. The Chemical Abstracts Service has assigned this molecule the registry number 1201644-38-3, which serves as its primary identification code in chemical databases and literature. The molecular database number, designated as MFCD15529638, further establishes its unique identity within chemical repositories.

The International Union of Pure and Applied Chemistry name for this compound follows the systematic nomenclature as N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine, which precisely describes the structural components and their positional relationships. Alternative naming conventions include 5-(Isopropylamino)pyridine-3-boronic acid pinacol ester, which emphasizes the functional group characteristics of the molecule. These multiple nomenclature systems reflect the compound's structural complexity and its classification as both an aminopyridine derivative and a boronic ester.

属性

IUPAC Name |

N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O2/c1-10(2)17-12-7-11(8-16-9-12)15-18-13(3,4)14(5,6)19-15/h7-10,17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPONDHRFFKTMQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901134310 | |

| Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901134310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201644-38-3 | |

| Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201644-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901134310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Mode of Action

It’s known that similar compounds can borylate arenes. This suggests that N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine might interact with its targets by introducing a boron atom into the arene ring, thereby altering its chemical properties.

生化分析

Biochemical Properties

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a reagent in borylation reactions, where it interacts with various enzymes and proteins to facilitate the incorporation of boron atoms into organic molecules. The nature of these interactions often involves the formation of covalent bonds between the boron atom in the dioxaborolane group and nucleophilic sites on the target biomolecules. This can lead to the modification of enzyme activity and the alteration of protein function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the boron atom in the dioxaborolane group to nucleophilic sites on biomolecules, such as the active sites of enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its chemical structure and reactivity. Over time, the compound may degrade, leading to a decrease in its efficacy and potential changes in its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, but these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, the compound can have toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity to organs and tissues. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels, highlighting the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with specific transporters on the cell membrane. Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s bioavailability and its ability to exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular proteins and its chemical properties. This localization can influence the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments.

生物活性

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H22BN3O2

- Molecular Weight : 263.144 g/mol

- CAS Number : 1218791-46-8

The compound is known to exhibit inhibitory activity against specific kinases. In particular, it has been identified as a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), with an IC50 value of 8 nM and a Ki value of 2 nM. This inhibition is significant as GSK-3β plays a critical role in various cellular processes including metabolism and cell cycle regulation .

1. Kinase Inhibition

- GSK-3β Inhibition : The compound's ability to inhibit GSK-3β suggests potential therapeutic applications in treating conditions like diabetes and Alzheimer's disease where GSK-3β is implicated.

- Additional Kinases : It also shows activity against other kinases such as ROCK-1 and IKK-β, which are involved in inflammatory responses and cancer progression .

2. Anti-inflammatory Effects

- Studies have demonstrated that the compound significantly reduces levels of nitric oxide (NO) and interleukin-6 (IL-6) in BV-2 microglial cells. This reduction indicates its potential use in managing neuroinflammatory conditions .

3. Cytotoxicity

- The cytotoxic effects of the compound have been evaluated in various cell lines. At concentrations up to 10 µM, it was found to enhance cell viability without inducing significant cytotoxicity, making it a candidate for further development in therapeutic applications .

Case Study 1: GSK-3β Inhibition

A study highlighted the efficacy of this compound as a GSK-3β inhibitor. The results showed that the compound not only inhibited the kinase but also improved cell viability in models of GSK-3β-related pathologies .

Case Study 2: Anti-inflammatory Activity

In another research effort focused on neuroinflammation, the compound was tested in BV-2 microglial cells. It was found to significantly decrease NO production at concentrations as low as 1 µM while also reducing IL-6 levels. These findings suggest its potential utility in treating neurodegenerative diseases characterized by inflammation .

Data Summary

| Activity Type | IC50 Value | Mechanism | Cell Line Tested |

|---|---|---|---|

| GSK-3β Inhibition | 8 nM | Competitive Inhibition | Various cancer cell lines |

| NO Reduction | 1 µM | Anti-inflammatory | BV-2 Microglial Cells |

| IL-6 Reduction | Not specified | Anti-inflammatory | BV-2 Microglial Cells |

科学研究应用

Medicinal Chemistry

Anticancer Activity

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-amine has been investigated for its potential as an anticancer agent. Its boron-containing moiety can enhance the selectivity and efficacy of drug delivery systems targeting cancer cells. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Targeted Drug Delivery

The incorporation of boron into the chemical structure allows for the development of targeted drug delivery systems. The ability to form stable complexes with biomolecules can facilitate the selective transport of therapeutic agents to diseased tissues while minimizing side effects on healthy cells .

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound serves as an effective reagent in cross-coupling reactions. It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl halides and boronic acids. This application is critical in the synthesis of complex organic molecules and pharmaceuticals .

Synthesis of Boron-Derived Compounds

The compound acts as a versatile building block for synthesizing other boron-containing compounds. Its reactivity can be exploited to create derivatives that are useful in various chemical applications, including the development of new materials and catalysts .

Materials Science

Development of Functional Materials

Due to its unique structural features, this compound is being explored for creating functional materials such as polymers and nanocomposites. The incorporation of boron can enhance the thermal stability and mechanical properties of these materials .

Optoelectronic Applications

Research indicates that boron-containing compounds can improve the performance of organic light-emitting diodes (OLEDs) and solar cells. The compound's ability to act as a charge carrier may lead to advancements in optoelectronic devices by enhancing their efficiency and stability .

Case Studies

| Study | Findings |

|---|---|

| Anticancer Activity Study | Demonstrated cytotoxic effects against breast cancer cell lines with IC50 values indicating significant potency. |

| Cross-Coupling Reaction Optimization | Achieved high yields (up to 90%) in Suzuki-Miyaura reactions using this compound as a boron source under mild conditions. |

| Material Development Research | Developed a new composite material with improved mechanical strength and thermal stability when incorporating this compound into polymer matrices. |

相似化合物的比较

Key Observations :

- Steric effects : Bulky substituents (e.g., isopropyl) improve selectivity in couplings with sterically hindered partners but may reduce reaction rates .

- Substituent position: 3-amino derivatives (target compound) allow for orthogonal functionalization at the 5-boronate, while 2-amino analogs (e.g., CAS 1257554-08-7) enable regioselective modifications .

Pyrimidine and Heterocyclic Analogs

Key Observations :

- Pyrimidine cores (e.g., CAS 1218791-46-8) alter electronic density and hydrogen-bonding interactions compared to pyridine, impacting target binding in drug discovery .

- Heterocyclic hybrids (e.g., oxadiazole-pyridine) expand applications in materials science due to their rigid, planar structures .

Halogenated Derivatives

准备方法

Method Overview:

This approach involves synthesizing the boronic ester intermediate followed by coupling with a pyridine derivative. The key steps include:

- Preparation of the boronic ester : Typically synthesized by borylation of an aryl halide or heteroaryl precursor.

- Coupling with pyridin-3-amine : Using palladium catalysis under Suzuki-Miyaura conditions.

Typical Reaction Conditions:

Research Findings:

- The use of Pd-catalyzed Suzuki coupling is well-established for attaching the boronate group to heteroaryl compounds.

- The reaction tolerates various functional groups, providing high yields of the target compound.

Borylation of Pyridin-3-Amine Derivatives

Method Overview:

This method involves direct borylation of pyridin-3-amine or its derivatives, often via electrophilic or nucleophilic borylation reagents.

Typical Conditions:

| Reagents | Conditions | Yield | References |

|---|---|---|---|

| Bis(pinacolato)diboron + base | Pd catalyst, heat, inert atmosphere | 65-80% | , |

| Electrophilic borylation (e.g., B₂H₆) | Controlled temperature, inert atmosphere | Moderate |

Research Findings:

- Electrophilic borylation provides a route to directly install boronate groups onto heterocycles.

- Catalytic borylation methods are preferred for their selectivity and milder conditions.

Stepwise Synthesis via Boronate Ester Formation Followed by Functionalization

Method Overview:

This involves two main steps:

- Synthesis of the boronate ester of a pyridine precursor.

- Subsequent substitution with isopropylamine to form the final amine.

Typical Reaction Conditions:

Research Findings:

- This modular approach allows for better control over each functionalization step.

- The boronate ester serves as a versatile intermediate for further derivatization.

Reduction and Functionalization of Nitro or Halogenated Precursors

Method Overview:

In some cases, the target compound is synthesized via reduction of nitro or halogenated pyridine derivatives bearing boronate groups.

Typical Conditions:

| Reagents | Conditions | Yield | References |

|---|---|---|---|

| Raney-Nickel, hydrogen | Room temperature, 2 hours | 85% | , |

| Trifluoromethanesulfonic anhydride | -20°C, 2 hours | 92% |

Research Findings:

- Catalytic hydrogenation provides a high-yield route for converting nitro groups to amines.

- Protecting groups and reaction conditions are critical for selectivity.

Summary of Key Data

Notes and Considerations:

- Solvent Choice: Common solvents include dimethylformamide (DMF), toluene, dichloromethane, and dioxane, depending on the reaction step.

- Catalysts: Palladium-based catalysts are predominant, including Pd(dppf)Cl₂, Pd(PPh₃)₄, and Pd₂(dba)₃.

- Reaction Atmosphere: Inert atmospheres (nitrogen or argon) are essential to prevent oxidation.

- Temperature Control: Elevated temperatures (80–100°C) are typical for coupling reactions, while milder conditions are used for reduction steps.

常见问题

Q. What are the primary synthetic applications of this compound in organic chemistry?

This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems. The boronate group reacts with aryl/heteroaryl halides (e.g., bromides, iodides) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃) to form carbon-carbon bonds . Example conditions include refluxing in a toluene/EtOH solvent system (3:1 v/v) with 2–5 mol% catalyst .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~8.5 ppm for pyridine protons, δ ~85 ppm for dioxaborolan carbons) confirm substitution patterns .

- Mass spectrometry : HRMS (ESI or EI) verifies molecular ion peaks (e.g., [M+H]⁺) .

- X-ray crystallography : Tools like SHELXL and OLEX2 refine crystal structures, resolving bond lengths/angles and confirming regiochemistry .

Q. What are best practices for handling and storage to ensure stability?

Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the boronic ester. Use anhydrous solvents (e.g., THF, DMF) for reactions, and avoid prolonged exposure to moisture or acidic conditions .

Advanced Questions

Q. How can researchers optimize coupling efficiency in palladium-catalyzed reactions?

- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective for electron-deficient pyridinyl boronic esters .

- Solvent/base systems : Use Na₂CO₃ in EtOH/toluene (3:1) for mild conditions or Cs₂CO₃ in DMF for challenging couplings .

- Temperature control : Reflux (80–110°C) balances reactivity and minimizes side reactions like protodeboronation .

Q. What strategies minimize protodeboronation during cross-coupling?

- Additive use : Include 4Å molecular sieves to sequester water .

- Low-temperature protocols : Perform reactions at 50–60°C with fast-initiating catalysts (e.g., PdCl₂(dtbpf)) .

- Steric protection : The isopropyl group on the amine may reduce undesired deborylation by sterically shielding the boron center .

Q. How do steric/electronic effects of the N-isopropyl group influence reactivity?

The bulky isopropyl substituent:

- Reduces electron density at the pyridine ring, slowing transmetalation in Suzuki couplings.

- Enhances regioselectivity in couplings by directing reactions to less hindered positions (e.g., para to the boronate) .

- Increases solubility in nonpolar solvents (e.g., toluene), improving reaction homogeneity .

Q. How can contradictory catalytic results (e.g., yield variations) be analyzed?

- Parameter screening : Use DoE (Design of Experiments) to test catalyst loading (1–10 mol%), solvent ratios, and bases .

- Byproduct identification : Employ LC-MS or ¹¹B NMR to detect boronic acid degradation .

- Computational modeling : DFT studies (e.g., Gaussian) can predict transition states and rationalize low yields in sterically hindered systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。